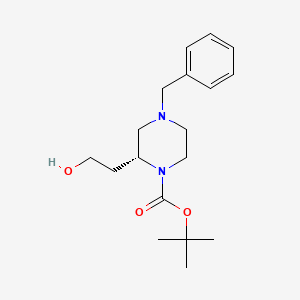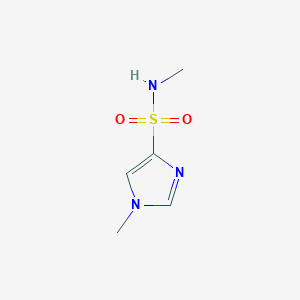
4-(2-Formylthiophen-4-yl)benzoic acid, 95%
Overview
Description
4-(2-Formylthiophen-4-yl)benzoic acid (FTBA) is an important organic compound with a wide range of applications in the scientific research and industrial fields. FTBA is a versatile compound that can be used in a variety of applications, including as a building block for the synthesis of a variety of organic compounds, as a reagent for the synthesis of biologically active compounds, and as an intermediate in the synthesis of pharmaceuticals. FTBA has been studied extensively for its biochemical and physiological effects and has been found to possess a wide range of biological activities.
Mechanism of Action
4-(2-Formylthiophen-4-yl)benzoic acid, 95% is known to act as a reversible inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an enzyme involved in the metabolism of drugs and other xenobiotics, including many drugs used in the treatment of cancer. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% inhibits the enzyme by forming a covalent adduct with the enzyme’s active site, thus preventing the enzyme from metabolizing the substrate.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)benzoic acid, 95% has been found to possess a wide range of biological activities. It has been found to be an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), as well as other enzymes involved in the metabolism of drugs and other xenobiotics. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% has also been found to be an antioxidant, a free radical scavenger, an anti-inflammatory agent, an anti-proliferative agent, and an anti-cancer agent. It has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Formylthiophen-4-yl)benzoic acid, 95% in lab experiments has several advantages. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% is a relatively inexpensive and readily available compound, and can be easily synthesized in a variety of methods. It is also a relatively stable compound, with a long shelf life. Additionally, 4-(2-Formylthiophen-4-yl)benzoic acid, 95% is soluble in a wide range of solvents, including water, ethanol, and methanol.
However, there are also some limitations to the use of 4-(2-Formylthiophen-4-yl)benzoic acid, 95% in lab experiments. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% is a relatively toxic compound, and should be handled with care. Additionally, 4-(2-Formylthiophen-4-yl)benzoic acid, 95% is an acidic compound, and should be used with caution in experiments involving pH-sensitive compounds.
Future Directions
The use of 4-(2-Formylthiophen-4-yl)benzoic acid, 95% in scientific research and industrial applications is likely to increase in the future. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% has already been used in the synthesis of a variety of organic compounds, and its use in the synthesis of pharmaceuticals and other biologically active compounds is likely to increase. Additionally, 4-(2-Formylthiophen-4-yl)benzoic acid, 95% has been found to possess a wide range of biological activities, and further research is needed to explore its potential as an anti-cancer agent and other therapeutic applications. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% may also be used in the synthesis of polymers and other materials with potential applications in the medical and industrial fields.
Synthesis Methods
4-(2-Formylthiophen-4-yl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is a one-step synthesis using formaldehyde and thiophenol as reactants in a reaction catalyzed by a Lewis acid. This method produces 4-(2-Formylthiophen-4-yl)benzoic acid, 95% in high yields with good purity. Other methods of synthesis include a two-step synthesis using thiophenol and formic acid, a three-step synthesis using thiophenol, formaldehyde, and a base, and a four-step synthesis using thiophenol, formic acid, formaldehyde, and a base.
Scientific Research Applications
4-(2-Formylthiophen-4-yl)benzoic acid, 95% has a wide range of applications in scientific research and industrial fields. It is used as a building block for the synthesis of a variety of organic compounds, as a reagent for the synthesis of biologically active compounds, and as an intermediate in the synthesis of pharmaceuticals. 4-(2-Formylthiophen-4-yl)benzoic acid, 95% has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, thiophenols, and thiophenyls. It has also been used in the synthesis of polymers, such as polythiophenes, polythiophenols, and polythiophenyls.
properties
IUPAC Name |
4-(5-formylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZXASBRSDQANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602393 | |
| Record name | 4-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Formylthiophen-3-yl)benzoic acid | |
CAS RN |
893737-08-1 | |
| Record name | 4-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















